molecular formula C24H26N4O2 B2921619 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide CAS No. 941945-71-7

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide

Numéro de catalogue B2921619
Numéro CAS: 941945-71-7
Poids moléculaire: 402.498
Clé InChI: QCAHZPNMLHSIHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridazine ring, and two phenyl rings. The exact structure would depend on the positions of these rings and the presence of any additional functional groups.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Potential

Research indicates that derivatives of pyridazinones, which share a structural resemblance with N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide, have been evaluated for their analgesic and anti-inflammatory properties. A study by Takaya et al. (1979) found that certain pyridazinone derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).

Cerebral Protective Effects

Another line of research by Tatsuoka et al. (1992) synthesized and evaluated a series of phenylbutanamides for their pharmacological activities. The findings revealed significant antilipidperoxidation activities, suggesting some derivatives could serve as potential cerebral protective agents, especially against conditions such as hypobaric hypoxia (Tatsuoka, T., Suzuki, K., Imao, K., Satoh, F., Ishihara, T., Hirotsu, I., Kihara, T., Hatta, M., Horikawa, Y., & Sumoto, K., 1992).

Modulation of KCNQ2 Potassium Channels

Research by Wu et al. (2003) synthesized derivatives aimed at opening KCNQ2 potassium channels, showing potential in treating conditions like migraine through the modulation of neuronal excitability. This indicates the therapeutic versatility of compounds structurally related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide (Wu, Y.-J., Boissard, C., Greco, C., Gribkoff, V., Harden, D., He, H., L’Heureux, A., Kang, S., Kinney, G., Knox, R. J., Natale, J., Newton, A. E., Lehtinen-Oboma, S., Sinz, M., Sivarao, D. V., Starrett, J., Sun, L.-Q., Tertyshnikova, S., Thompson, M., Weaver, D., Wong, H., Zhang, L., & Dworetzky, S., 2003).

DNA Binding and Antimicrobial Activities

Farghaly et al. (2020) explored N-phenylmorpholine derivatives for their ability to bind DNA and exert antimicrobial and anti-cancer activities, suggesting a potential role in the development of new therapeutic agents targeting genetic material or microbial infections (Farghaly, T., Abo Alnaja, A. M., El‐Ghamry, H., & Shaaban, M., 2020).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized oxadiazole derivatives containing the morpholine moiety, evaluating their antimicrobial and hemolytic activities. The findings indicate that some derivatives exhibit significant antimicrobial effects, contributing to the development of new antibacterial agents (Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017).

Mécanisme D'action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds with similar structures have been studied for their antimicrobial activity .

Propriétés

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHZPNMLHSIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.